molecular formula C24H28N2O3S B2462968 3,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide CAS No. 941960-39-0

3,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2462968
CAS No.: 941960-39-0
M. Wt: 424.56
InChI Key: FFTNCSCVRORAHP-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the morpholine ring and naphthalene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-morpholinoethyl)benzenesulfonamide: Lacks the naphthalene moiety.

    3,4-dimethylbenzenesulfonamide: Lacks both the morpholine ring and the naphthalene moiety.

    N-(2-(naphthalen-1-yl)ethyl)benzenesulfonamide: Lacks the morpholine ring.

Uniqueness

3,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the morpholine ring and naphthalene moiety enhances its potential for diverse applications compared to simpler sulfonamide derivatives.

Properties

IUPAC Name

3,4-dimethyl-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-18-10-11-21(16-19(18)2)30(27,28)25-17-24(26-12-14-29-15-13-26)23-9-5-7-20-6-3-4-8-22(20)23/h3-11,16,24-25H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTNCSCVRORAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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